molecular formula C19H14ClF3N4O2S2 B2512686 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide CAS No. 392299-00-2

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide

Cat. No. B2512686
CAS RN: 392299-00-2
M. Wt: 486.91
InChI Key: GSTODRSMFKTBNF-UHFFFAOYSA-N
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Description

The compound “N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, an amide group, and a thiadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group, for example, is a strong electron-withdrawing group, which would influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The trifluoromethyl group, for example, is known to undergo various reactions, including nucleophilic substitution and addition .

Scientific Research Applications

Synthetic Methodologies and Derivatives Development

  • Compounds featuring thiadiazole and thiadiazoline structures have been developed through various synthetic routes, indicating the chemical versatility and potential for modification of these compounds for specific scientific applications. For instance, derivatives of 5-amino-2-hydrazino-1,3-thiazole have been synthesized, showcasing the adaptability of thiadiazole derivatives in chemical synthesis (A. G. Balya et al., 2008).

Catalytic and Metal-Organic Frameworks

  • The structural motif found in compounds similar to the one mentioned is suitable for metal-catalyzed C-H bond functionalization reactions. This suggests its utility in developing catalysts or in metal-organic frameworks (MOFs) for chemical synthesis and potentially for environmental applications (Hamad H. Al Mamari et al., 2019).

Antimicrobial Properties

  • Thiadiazole derivatives have been studied for their antimicrobial properties, indicating the potential use of these compounds in developing new therapeutic agents against bacterial and fungal infections. This is exemplified by the synthesis and antimicrobial screening of a series of derivatives, highlighting the relevance of such compounds in medicinal chemistry and drug development (N. Desai et al., 2013).

properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N4O2S2/c1-10-3-2-4-11(7-10)16(29)25-17-26-27-18(31-17)30-9-15(28)24-14-8-12(19(21,22)23)5-6-13(14)20/h2-8H,9H2,1H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTODRSMFKTBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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